REACTION_SMILES
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[BH4-:29].[CH3:31][OH:32].[Cl:1][c:2]1[cH:3][c:4]([CH:8]([CH:9]2[CH2:10][N:11]([C:15](=[O:16])[O:17][C:18]([CH3:19])([CH3:20])[CH3:21])[CH2:12][CH2:13][CH2:14]2)[O:22][CH2:23][C:24](=[O:25])[O:26][CH2:27][CH3:28])[cH:5][cH:6][cH:7]1.[Na+:30]>>[Cl:1][c:2]1[cH:3][c:4]([CH:8]([CH:9]2[CH2:10][N:11]([C:15](=[O:16])[O:17][C:18]([CH3:19])([CH3:20])[CH3:21])[CH2:12][CH2:13][CH2:14]2)[O:22][CH2:23][CH2:24][OH:25])[cH:5][cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[BH4-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)COC(c1cccc(Cl)c1)C1CCCN(C(=O)OC(C)(C)C)C1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Type
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product
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Smiles
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CC(C)(C)OC(=O)N1CCCC(C(OCCO)c2cccc(Cl)c2)C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |